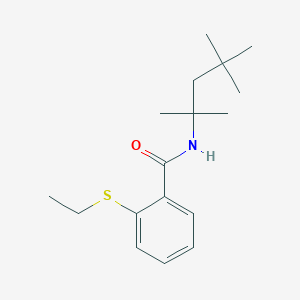
N-(2-CARBAMOYLPHENYL)-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE
Übersicht
Beschreibung
N-(2-CARBAMOYLPHENYL)-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields of chemistry and industry due to their stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CARBAMOYLPHENYL)-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The 4,5-dimethyl groups are introduced via alkylation reactions using methylating agents.
Attachment of the Carbamoylphenyl Group: This step involves the coupling of the thiophene ring with a carbamoylphenyl derivative through amide bond formation, often facilitated by coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-CARBAMOYLPHENYL)-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-CARBAMOYLPHENYL)-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Wirkmechanismus
The mechanism of action of N-(2-CARBAMOYLPHENYL)-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or alteration of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-CARBAMOYLPHENYL)-THIOPHENECARBOXAMIDE: Lacks the dimethyl groups, resulting in different reactivity and properties.
4,5-DIMETHYL-THIOPHENECARBOXAMIDE: Lacks the carbamoylphenyl group, affecting its biological activity.
N-(2-CARBAMOYLPHENYL)-4-METHYL-THIOPHENECARBOXAMIDE: Contains only one methyl group, leading to variations in its chemical behavior.
Uniqueness
N-(2-CARBAMOYLPHENYL)-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE is unique due to the presence of both the carbamoylphenyl and dimethyl groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
N-(2-carbamoylphenyl)-4,5-dimethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-8-9(2)19-7-11(8)14(18)16-12-6-4-3-5-10(12)13(15)17/h3-7H,1-2H3,(H2,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRVOICHZKVQJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NC2=CC=CC=C2C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B4536164.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea](/img/structure/B4536167.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(2-phenylethyl)benzamide](/img/structure/B4536180.png)
![Methyl 5-carbamoyl-2-{[(3,5-dimethylpiperidin-1-yl)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B4536181.png)
![METHYL 3-({[(2-PYRIDYLMETHYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE](/img/structure/B4536185.png)
![methyl 4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4536189.png)

![2-METHYL-1-[4-(2-METHYLBENZYL)PIPERAZINO]-1-PROPANONE](/img/structure/B4536201.png)
![N-(2-chlorophenyl)-N'-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4536203.png)
![(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4536205.png)
![N-(2-(4-ethoxyphenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4536229.png)

![5-(naphthalen-2-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4536245.png)
![6-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}hexanoic acid](/img/structure/B4536252.png)
